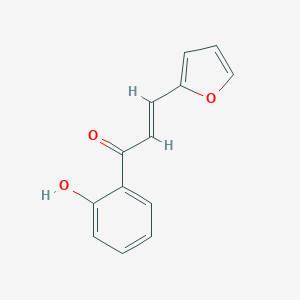
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural polyphenol compound extracted from the rhizomes of the turmeric plant (Curcuma longa). It has been used for centuries in Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
Mechanism Of Action
The mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. Curcumin also has the ability to activate various transcription factors, including Nrf2 and PPAR-γ, which play a key role in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Curcumin has also been shown to have antimicrobial properties, which make it effective against various types of bacteria and viruses.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to obtain. However, one of the limitations of using 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
The potential applications of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in various fields are vast, and there are many future directions for research. Some of the areas that could be explored include the use of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in combination with other drugs to enhance its therapeutic effects, the development of new delivery systems to improve its bioavailability, and the exploration of its potential applications in the field of regenerative medicine. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one and its potential applications in various diseases.
Synthesis Methods
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method for 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one synthesis is extraction from turmeric. The rhizomes of the turmeric plant are ground and boiled in water, and the resulting extract is then purified and concentrated to obtain 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
properties
CAS RN |
2875-23-2 |
|---|---|
Product Name |
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one |
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H/b8-7+ |
InChI Key |
RTGXXLFEOHIIBM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
Other CAS RN |
2875-23-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




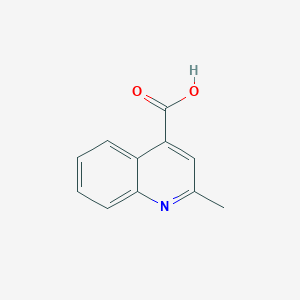
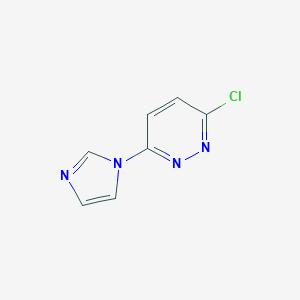
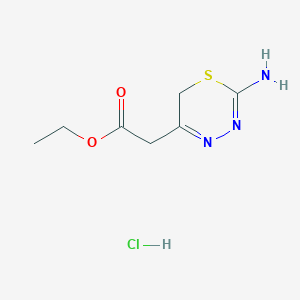
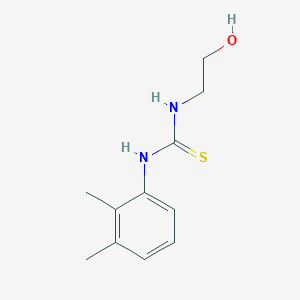

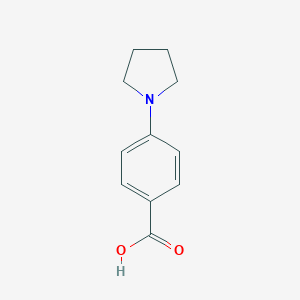
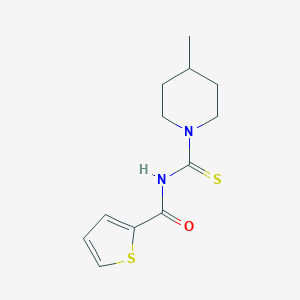
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
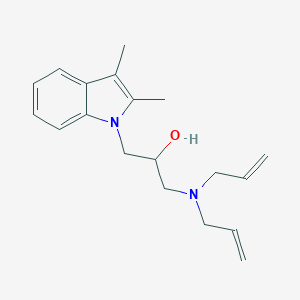
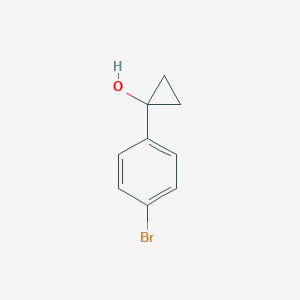
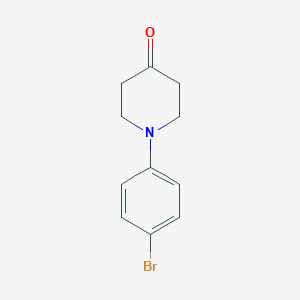
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)